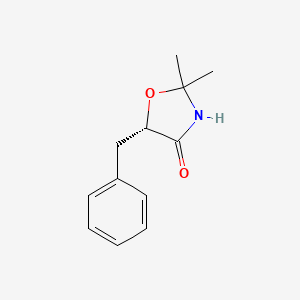
(5S)-5-benzyl-2,2-dimethyl-1,3-oxazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5S)-5-benzyl-2,2-dimethyl-1,3-oxazolidin-4-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen and oxygen atoms. This compound is notable for its use as a chiral auxiliary in asymmetric synthesis, which is a crucial process in the production of enantiomerically pure compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-benzyl-2,2-dimethyl-1,3-oxazolidin-4-one typically involves the cyclization of an amino alcohol with a carbonyl compound. One common method is the reaction of (S)-phenylalaninol with acetone under acidic conditions to form the oxazolidinone ring. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(5S)-5-benzyl-2,2-dimethyl-1,3-oxazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: The benzyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like halides or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl-substituted oxazolidinones, while reduction can produce amino alcohols.
Wissenschaftliche Forschungsanwendungen
(5S)-5-benzyl-2,2-dimethyl-1,3-oxazolidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the synthesis of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (5S)-5-benzyl-2,2-dimethyl-1,3-oxazolidin-4-one involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a stereochemically defined environment. This is achieved through non-covalent interactions and steric hindrance, which direct the course of chemical reactions to favor the formation of one enantiomer over the other.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-phenylalaninol: A precursor in the synthesis of (5S)-5-benzyl-2,2-dimethyl-1,3-oxazolidin-4-one.
(S)-2-methyl-2-propanesulfinamide: Another chiral auxiliary used in asymmetric synthesis.
(S)-4-benzyl-2-oxazolidinone: A structurally similar compound with similar applications.
Uniqueness
This compound is unique due to its specific chiral environment and the stability of the oxazolidinone ring. This makes it particularly effective in asymmetric synthesis, providing high enantioselectivity and yield in various chemical reactions.
Eigenschaften
Molekularformel |
C12H15NO2 |
|---|---|
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
(5S)-5-benzyl-2,2-dimethyl-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C12H15NO2/c1-12(2)13-11(14)10(15-12)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,13,14)/t10-/m0/s1 |
InChI-Schlüssel |
BFHLIINJXCWHCN-JTQLQIEISA-N |
Isomerische SMILES |
CC1(NC(=O)[C@@H](O1)CC2=CC=CC=C2)C |
Kanonische SMILES |
CC1(NC(=O)C(O1)CC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


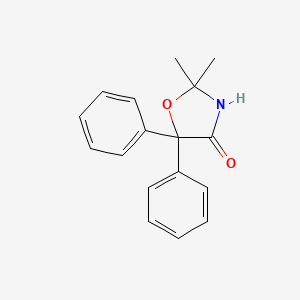


![2-Ethoxybenzo[d]oxazol-4-amine](/img/structure/B12876821.png)
![(1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum](/img/structure/B12876824.png)
![(R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclopentylphosphine)](/img/structure/B12876836.png)
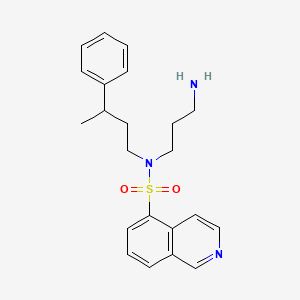
![(1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum](/img/structure/B12876842.png)
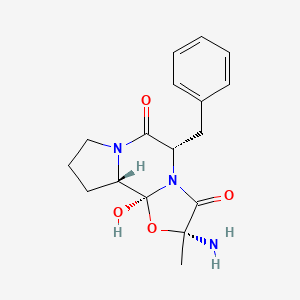
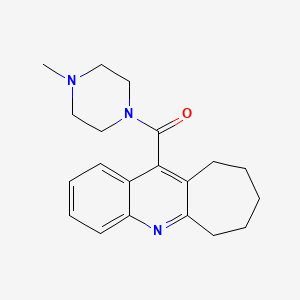
![(3AR,6aR)-2-(thiophen-2-yl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12876849.png)
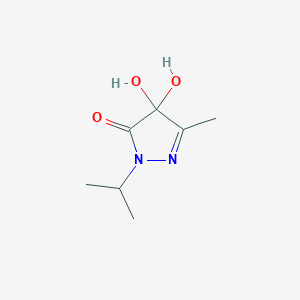
![2-(Difluoromethyl)-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12876865.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-1,3-oxazole-5-carboxamide](/img/structure/B12876869.png)
